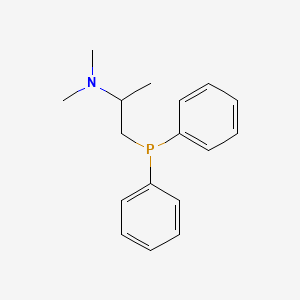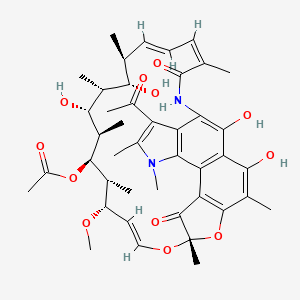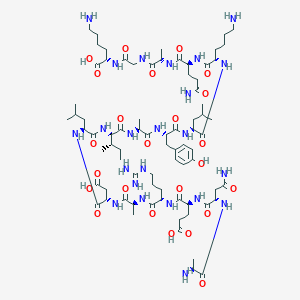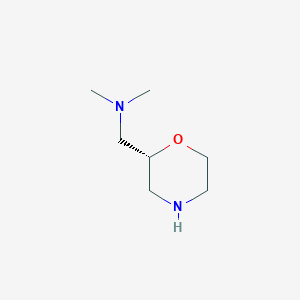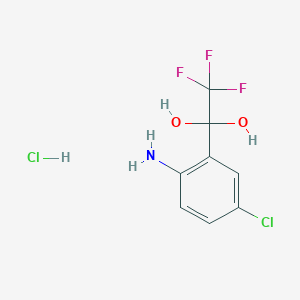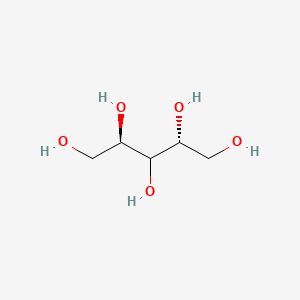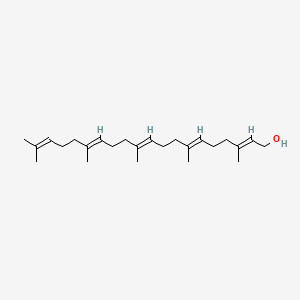
Geranylfarnesol
Descripción general
Descripción
Geranylfarnesol is an acyclic C25 isoprenoid alcohol . It is isolated from insect wax . Geranylfarnesol pyrophosphate is commonly used as a reagent in the biosynthesis of sesterterpenes .
Synthesis Analysis
Geranylfarnesol is synthesized from a geranylfarnesol precursor through a series of cyclizations and rearrangements of carbocations . A bacterial triterpene synthase can convert all-E-geranylfarnesol into three scalarane sesterterpenes, as well as mono- and tricyclic sesterterpenes .Molecular Structure Analysis
Geranylfarnesol has a molecular formula of C25H42O . It is an intermediate used by organisms in the biosynthesis of sesterterpenes . A bacterial triterpene synthase can convert all-E-geranylfarnesol into three scalarane sesterterpenes .Chemical Reactions Analysis
Geranylfarnesol is involved in a series of cyclizations and rearrangements of carbocations . This process is mediated by terpene synthases, specifically cyclases, which allow the construction of one or several cycles with high control of the regio- and stereoselectivity of the process .Physical And Chemical Properties Analysis
Geranylfarnesol has a molecular weight of 358.6 . It has a boiling point of 466.6±14.0 °C and a density of 0.883±0.06 g/cm3 .Aplicaciones Científicas De Investigación
1. Promoting Goblet Cell Function
Geranylfarnesol, under its derivative form as gefarnate, has been studied for its ability to stimulate goblet cell function. In particular, its use in improving the health of the ocular surface by promoting goblet cell repopulation and increasing mucin production has been noted. This was observed in a rabbit model of dry eye, where topical gefarnate treatment showed significant effects on goblet cell density and mucin-like glycoprotein secretion, beneficial for eye health (Toshida et al., 2002).
2. Anti-Cancer Properties
Geranylfarnesol and its derivatives have shown potential in cancer treatment. Vitamin K2 derivatives, including geranylfarnesol, induced apoptosis in leukemia cells and enhanced the effects of all-trans retinoic acid. This suggests their utility in treating myelogenous leukemias, including acute promyelocytic leukemia (Yaguchi et al., 1997).
3. Gastric Ulcer Treatment
Geranylfarnesol, as gefarnate, has been used in the treatment of gastric ulcers. It promotes the healing of gastric ulcers, as indicated by a significant reduction in ulcer size in patients treated with gefarnate compared to placebo. Its safety profile, marked by an absence of side effects, makes it a useful drug in this context (Newcomb et al., 1976).
4. Antiprotozoal Activity
Geranylfarnesol has been identified for its significant antiprotozoal activity. Isolated from Thalia geniculata, it showed substantial activity against Plasmodium falciparum and Leishmania donovani, indicating its potential in treating diseases like malaria and leishmaniasis (Lagnika et al., 2008).
5. Cardioprotective Effects
Farnesol, a key metabolite of geranylfarnesol, has demonstrated cardioprotective properties. It reduced infarct size in a rat model, potentially through mechanisms involving increased protein geranylgeranylation. This suggests its potential use in protecting the heart from ischemic injuries (Szűcs et al., 2013).
6. Neuroprotective Effects
Geranylfarnesol derivatives, particularly geranylgeranylacetone (GGA), have shown neuroprotective effects. GGA, an inducer of heat-shock protein 70, has been used as an antiulcer agent and has demonstrated neuroprotection in models of brain ischemia/stroke and traumatic brain injury. It attenuates cerebral infarction volume and improves functional recovery post-injury (Zhao et al., 2013).
7. Antibacterial Activity
Farnesyltransferase inhibitors, involving mechanisms related to geranylfarnesol, have shown potential in treating infectious diseases by inhibiting the growth of various bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). This opens up new avenues for addressing antibiotic-resistant bacterial infections (Weber et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCXUSSQJMLQD-GIXZANJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Geranylfarnesol | |
CAS RN |
79577-58-5 | |
| Record name | Geranylfarnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



